![molecular formula C11H6ClF2N3O B1674252 N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide CAS No. 582323-16-8](/img/structure/B1674252.png)
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide
Übersicht
Beschreibung
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, also known as CPD-1, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. CPD-1 is a member of the pyrimidine family of compounds and is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). CPD-1 has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Epilepsy Models
ICA 069673 is an orally active, potent, and selective KV7.2/KV7.3 (KCNQ2/Q3) channel opener that is active in rodent epilepsy models. It exhibits 20-fold selectivity for KV7.2/KV7.3 over KV7.3/KV7.5 channels .
Detrusor Smooth Muscle (DSM) Regulation
The compound hyperpolarizes resting membrane potential and inhibits spontaneous action potentials in guinea pig detrusor muscle (DSM) isolated cells . It also inhibits spontaneous phasic and nerve-evoked contractions in DSM .
Cardiac Ion Channel Activity
ICA 069673 has no measurable activity over a panel of cardiac ion channels, indicating its selectivity and potential safety profile in cardiac-related applications .
Voltage-Gated Potassium Channels
It negatively shifts the voltage-dependent activation of IM and increases the maximal conductance, which could have implications for conditions related to potassium channel dysfunctions .
MilliporeSigma - ICA-069673 Fisher Scientific - ICA 069673 MCE - ICA-069673 JPET - Selective KCNQ2/3 Potassium Channel Opener ICA-069673 Inhibits…
Eigenschaften
IUPAC Name |
N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide | |
CAS RN |
582323-16-8 | |
Record name | ICA-069673 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICA-069673 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.